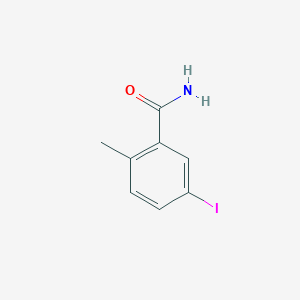

5-Iodo-2-methylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBNHOCCYCOLRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Iodo 2 Methylbenzamide

Strategies for the Formation of the Benzamide (B126) Backbone

The formation of the benzamide backbone is a critical step in the synthesis of 5-iodo-2-methylbenzamide. This can be accomplished through two main pathways: the amidation of pre-functionalized 2-methylbenzoic acid derivatives or the functionalization of aniline precursors.

Amidation of 2-Methylbenzoic Acid Derivatives

A common and direct method for synthesizing benzamides is the amidation of carboxylic acids or their activated derivatives. In the context of this compound, this involves the reaction of a 2-methylbenzoic acid derivative with an amine.

One general approach involves the direct condensation of a carboxylic acid and an amine in the presence of a coupling agent. For instance, titanium tetrachloride (TiCl₄) can mediate the amidation reaction. The process typically involves treating the carboxylic acid with pyridine and TiCl₄, followed by the addition of the amine nih.gov. While specific examples for this compound are not detailed, this method is applicable to a wide range of substrates. Another one-pot green chemistry approach involves the formation of a 2-pyridylthioester from the carboxylic acid, which then reacts with an amine to form the amide rsc.org.

A more specific example is the conversion of 2-iodo-5-methylbenzoic acid into its corresponding isopropylamide. This is achieved by first activating the carboxylic acid with thionyl chloride to form the acyl chloride, which is then reacted with isopropylamine in the presence of triethylamine to yield the desired amide chemicalbook.com. This two-step process highlights a common strategy for activating the carboxylic acid group to facilitate amidation.

| Starting Material | Reagents | Product | Reference |

| Carboxylic Acid | Amine, TiCl₄, Pyridine | Amide | nih.gov |

| Carboxylic Acid | 2,2'-Dipyridyl disulfide N-oxide, PPh₃, Amine | Amide | rsc.org |

| 2-Iodo-5-methylbenzoic acid | 1. Thionyl chloride 2. Isopropylamine, Triethylamine | N-isopropyl-2-iodo-5-methylbenzamide | chemicalbook.com |

Functionalization of Aniline Precursors

An alternative strategy for constructing the benzamide backbone involves starting with an aniline precursor and introducing the acyl group. This can be achieved through methods like Friedel-Crafts benzoylation of anilides. This process involves the protection of the amine group of an aniline derivative as an anilide, followed by an intramolecular or intermolecular acylation reaction researchgate.netresearchgate.net. While not a direct route to this compound, this methodology provides a framework for creating substituted benzamides from aniline starting materials.

The Hofmann rearrangement, which converts a primary amide to a primary amine with one fewer carbon atom, demonstrates the chemical relationship between benzamides and anilines, further underscoring the synthetic interchangeability of these functional groups in strategic planning youtube.com.

Regioselective Iodination Techniques for Benzamide Scaffolds

The introduction of an iodine atom at a specific position on the benzamide ring is crucial for the synthesis of this compound. Several techniques are available for the regioselective iodination of benzamide scaffolds.

Direct Iodination Methods

Direct iodination of a pre-formed 2-methylbenzamide (B88809) scaffold is a straightforward approach. This can be achieved using various iodinating agents and catalysts. For instance, the direct iodination of salicylamide, a related benzamide, can be performed using sodium iodide and sodium hypochlorite chegg.com.

More advanced methods involve transition-metal-catalyzed C-H activation. Palladium(II)-catalyzed ortho-C–H iodination using molecular iodine (I₂) as the sole oxidant has been developed for a range of benzamides. This method is compatible with various functional groups and provides good yields of the ortho-iodinated products nih.gov. Similarly, Iridium-catalyzed ortho-iodination of benzamides offers another route for selective C-H functionalization nih.govacs.org. These catalytic methods provide a high degree of regioselectivity, targeting the C-H bond ortho to the directing amide group.

| Catalyst System | Iodinating Agent | Directing Group | Position of Iodination | Reference |

| Pd(OAc)₂ / CsOAc | I₂ | Amide | ortho | nih.gov |

| [Cp*Ir(H₂O)₃]SO₄ / TFA | NIS | Amide | ortho | acs.org |

Iodination via Directed Ortho Metalation (DOM) Strategies

Directed Ortho Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In this strategy, a directing metalation group (DMG) on the aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a stabilized carbanion. This intermediate can then be quenched with an electrophile, such as iodine, to introduce the substituent at the desired position uwindsor.cawikipedia.orgorganic-chemistry.org.

The amide group itself is an effective DMG. This allows for the direct ortho-iodination of benzamides with high regioselectivity wikipedia.org. The general principle involves the interaction of the amide's heteroatom with the lithium of the organolithium reagent, facilitating the deprotonation of the nearby C-H bond wikipedia.org. This method is particularly useful for introducing substituents at positions that are not easily accessible through classical electrophilic aromatic substitution.

Synthesis through Intermediate 5-Iodo-2-methylbenzoic Acid

A widely employed and reliable strategy for the synthesis of this compound involves the preparation of 5-iodo-2-methylbenzoic acid as a key intermediate, followed by amidation. This approach separates the challenges of regioselective iodination and amide bond formation into two distinct steps.

Several methods exist for the synthesis of 5-iodo-2-methylbenzoic acid from 2-methylbenzoic acid. One method involves the reaction of 2-methylbenzoic acid with iodine in the presence of sodium nitrite and fuming sulfuric acid googleapis.comgoogle.com. Another approach utilizes potassium iodide in the presence of thallium(III) trifluoroacetate googleapis.comgoogle.com. A more recent and efficient process involves the iodination of 2-methylbenzoic acid in the presence of a microporous compound, iodine, an oxidizing agent, and acetic anhydride, which can produce high-purity 5-iodo-2-methylbenzoic acid in high yield googleapis.comgoogle.com.

Alternatively, 5-iodo-2-methylbenzoic acid can be synthesized from 2-amino-5-methylbenzoic acid via a Sandmeyer-type reaction. This involves diazotization of the amino group with sodium nitrite in an acidic medium, followed by treatment with potassium iodide beilstein-journals.org. Once the 5-iodo-2-methylbenzoic acid is obtained, it can be converted to this compound using standard amidation procedures as described in section 2.1.1. The carbon-iodine bond in 5-iodo-2-methylbenzoic acid is relatively weak, making it a reactive intermediate for various cross-coupling reactions nbinno.com.

| Starting Material | Reagents | Product | Reference |

| 2-Methylbenzoic acid | Iodine, Sodium nitrite, Fuming sulfuric acid | 5-Iodo-2-methylbenzoic acid | googleapis.comgoogle.com |

| 2-Methylbenzoic acid | Potassium iodide, Thallium(III) trifluoroacetate | 5-Iodo-2-methylbenzoic acid | googleapis.comgoogle.com |

| 2-Methylbenzoic acid | Microporous compound, Iodine, Oxidizing agent, Acetic anhydride | 5-Iodo-2-methylbenzoic acid | googleapis.comgoogle.com |

| 2-Amino-5-methylbenzoic acid | 1. NaNO₂, HCl 2. KI | 2-Iodo-5-methylbenzoic acid | chemicalbook.combeilstein-journals.orgprepchem.com |

Employing Hypervalent Iodine Reagents in Iodination

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, offering mild and selective methods for various transformations, including the iodination of aromatic compounds. While direct experimental data for the synthesis of this compound using these reagents is not extensively documented in readily available literature, the principles of their reactivity allow for the postulation of effective synthetic routes. Reagents such as (diacetoxyiodo)benzene (PhI(OAc)₂) and iodosylbenzene (PhIO) are known to effect the iodination of electron-rich aromatic substrates. researchgate.net The methyl group in 2-methylbenzamide is an activating group, directing electrophilic substitution to the ortho and para positions. The amide group is also an ortho-, para-director, albeit a moderately deactivating one. The combined directing effects would favor iodination at the 5-position (para to the methyl group and meta to the amide group).

A plausible synthetic approach would involve the reaction of 2-methylbenzamide with a hypervalent iodine(III) reagent in the presence of an iodine source, such as molecular iodine (I₂). The hypervalent iodine reagent would activate the iodine, generating a more potent electrophilic iodinating species. For instance, the reaction of PhI(OAc)₂ with I₂ can generate iodine acetate (IOAc) in situ, which is a highly effective iodinating agent. semanticscholar.org

Table 1: Postulated Reaction Conditions for Iodination of 2-Methylbenzamide using Hypervalent Iodine Reagents

| Reagent System | Solvent | Temperature (°C) | Potential Outcome |

|---|---|---|---|

| PhI(OAc)₂ / I₂ | Dichloromethane (CH₂Cl₂) | Room Temperature | Formation of this compound |

| PhIO / I₂ / Trifluoroacetic Acid (TFA) | Acetonitrile (CH₃CN) | 0 to Room Temperature | Enhanced reactivity towards this compound |

This table is based on general principles of hypervalent iodine chemistry and analogous reactions.

Optimization of Synthetic Pathways and Process Intensification

Role of Catalyst Systems (e.g., Zeolites, Transition Metals) in Reaction Efficiency

The efficiency and selectivity of the synthesis of this compound can be significantly enhanced through the use of various catalyst systems.

Zeolites:

Zeolites, microporous aluminosilicate minerals, can act as shape-selective catalysts and reagent supports in aromatic iodination reactions. rsc.org Their well-defined pore structures can influence the regioselectivity of the reaction, favoring the formation of specific isomers. In the synthesis of the precursor 5-iodo-2-methylbenzoic acid, a patent describes the use of a microporous compound, such as a zeolite, in the presence of iodine, an oxidizing agent (e.g., iodic acid or periodic acid), and acetic anhydride. nih.gov The zeolite likely facilitates the generation of the electrophilic iodine species and enhances the selectivity towards the desired product. This approach offers the advantages of catalyst recyclability and potentially milder reaction conditions.

Transition Metals:

Transition metal catalysis, particularly with palladium, has become a cornerstone of modern organic synthesis for C-H bond functionalization. Palladium-catalyzed C-H iodination offers a direct and atom-economical route to aryl iodides. nih.gov For the synthesis of this compound, a directed C-H iodination approach could be employed, where the amide group acts as a directing group to guide the iodination to the ortho C-H bond. However, to achieve iodination at the 5-position, a different strategy would be required, possibly involving a non-directed C-H activation or a different directing group. More relevant is the iridium-catalyzed ortho-C–H iodination of benzamides, which has been shown to be effective. acs.org While this would lead to 2-iodo-N-substituted-benzamides, it highlights the potential of transition metals in the selective iodination of benzamide derivatives.

Table 2: Comparison of Catalyst Systems for Aromatic Iodination

| Catalyst System | Advantages | Disadvantages |

|---|---|---|

| Zeolites | Shape-selectivity, catalyst recyclability, milder conditions. rsc.org | May require specific pore sizes for optimal selectivity. |

| Transition Metals (e.g., Pd, Ir) | High catalytic activity, potential for direct C-H activation. nih.govacs.org | Catalyst cost, potential for metal contamination in the product. |

Solvent Effects and Green Chemistry Principles in Synthesis

Solvent Effects:

The solvent can influence the rate, yield, and selectivity of iodination reactions. While chlorinated solvents like dichloromethane are commonly used, their environmental and health impacts are a concern. ucl.ac.uk Greener alternatives such as ethanol, water, or solvent-free conditions are increasingly being explored. researchgate.net For instance, a patented method for a related iodo-benzimidazole synthesis utilizes a polar solvent mixture of methanol or ethanol and water, which is a more environmentally benign option. acs.org

Green Chemistry Principles:

Several green chemistry principles can be applied to the synthesis of this compound:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Transition metal-catalyzed C-H activation is an example of a more atom-economical approach compared to classical methods that may generate stoichiometric byproducts.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. ucl.ac.uk The use of zeolites and transition metal catalysts aligns with this principle.

Safer Solvents and Auxiliaries: Minimizing or replacing hazardous solvents with greener alternatives.

Waste Prevention: Designing syntheses to prevent waste rather than treating it after it has been created.

Derivatization and Further Functionalization of this compound

The presence of the amide and iodo functionalities in this compound offers multiple avenues for further chemical modifications.

Modification at the Amide Nitrogen (e.g., N-Alkylation, N-Acylation)

N-Alkylation:

The hydrogen atoms on the amide nitrogen of this compound can be substituted with alkyl groups through N-alkylation reactions. This is typically achieved by treating the amide with a base to generate the corresponding anion, followed by reaction with an alkyl halide. wikipedia.org The choice of base and reaction conditions can be crucial to avoid side reactions. Milder, transition-metal-catalyzed methods for N-alkylation of amides with alcohols are also being developed, offering a more sustainable alternative. researchgate.net

Table 3: General Conditions for N-Alkylation of Aromatic Amides

| Reagents | Base | Solvent | Temperature |

|---|---|---|---|

| Alkyl Halide (e.g., CH₃I, C₂H₅Br) | NaH, K₂CO₃ | DMF, THF, Acetonitrile | Room Temperature to Reflux |

| Alcohol (e.g., CH₃OH, C₂H₅OH) | Ru or Ir catalyst, Base | Toluene | Reflux |

This table presents general conditions and may need optimization for this compound.

N-Acylation:

N-acylation of this compound would lead to the formation of an imide. This transformation can be accomplished by reacting the amide with an acyl chloride or an acid anhydride in the presence of a base. semanticscholar.org Catalytic methods for N-acylation are also available, offering milder reaction conditions. orientjchem.org

Table 4: General Conditions for N-Acylation of Aromatic Amides

| Acylating Agent | Base | Solvent | Temperature |

|---|---|---|---|

| Acyl Chloride (e.g., CH₃COCl) | Pyridine, Triethylamine | Dichloromethane, THF | 0 °C to Room Temperature |

| Acid Anhydride (e.g., (CH₃CO)₂O) | DMAP (catalyst), Pyridine | Dichloromethane | Room Temperature |

This table presents general conditions and may need optimization for this compound.

Functional Group Interconversions Involving the Amide Moiety

The amide group in this compound can be transformed into other functional groups, providing access to a wider range of derivatives.

Reduction to Amine: The amide can be reduced to the corresponding amine, 5-iodo-2-methylbenzylamine, using a strong reducing agent such as lithium aluminum hydride (LiAlH₄). chemistrysteps.comucalgary.ca This reaction involves the conversion of the carbonyl group into a methylene group.

Hofmann Rearrangement: The Hofmann rearrangement of the primary amide, this compound, would lead to the formation of 4-iodo-2-methylaniline, an amine with one less carbon atom. rsc.org This reaction is typically carried out using bromine and a strong base, or with hypervalent iodine reagents for milder conditions. organic-chemistry.org

Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the amide can be hydrolyzed back to the corresponding carboxylic acid, 5-iodo-2-methylbenzoic acid. researchgate.net

Dehydration to Nitrile: Treatment of this compound with a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂), could yield 5-iodo-2-methylbenzonitrile.

Transformations at the Aromatic Ring Positions (excluding the iodine)

The introduction of new substituents onto the aromatic ring of this compound, at positions other than the site of iodination, presents a complex challenge in synthetic chemistry. The regiochemical outcome of electrophilic aromatic substitution reactions is dictated by the directing effects of the three substituents already present on the benzene (B151609) ring: the iodo group at C5, the methyl group at C2, and the carboxamide group at C1. Understanding the interplay of these directing effects is crucial for predicting the feasibility and outcome of further functionalization of the aromatic core.

The directing effects of these substituents are as follows:

Methyl group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions.

Carboxamide group (-CONH₂): A deactivating group that directs incoming electrophiles to the meta position.

Iodo group (-I): A deactivating group that directs incoming electrophiles to the ortho and para positions.

Given the substitution pattern of this compound, the available positions for substitution are C3, C4, and C6. The directing effects of the existing substituents on these positions are summarized below:

| Position | Directing Effect of -CH₃ (at C2) | Directing Effect of -CONH₂ (at C1) | Directing Effect of -I (at C5) | Overall Predicted Outcome |

| C3 | ortho (activating) | meta (deactivating) | meta (deactivating) | Potential for substitution, influenced by the strong ortho-directing methyl group and meta-directing carboxamide. |

| C4 | meta (deactivating) | para (activating) | ortho (deactivating) | A likely position for substitution due to the para-directing effect of the carboxamide and ortho-directing iodo group. |

| C6 | ortho (activating) | ortho (activating) | para (deactivating) | Sterically hindered by the adjacent methyl and carboxamide groups, making substitution less favorable. |

Due to the conflicting directing effects of the activating methyl group and the deactivating carboxamide and iodo groups, electrophilic aromatic substitution reactions on this compound are anticipated to be challenging and may result in a mixture of constitutional isomers. The precise product distribution would be highly dependent on the specific reaction conditions and the nature of the electrophile.

Detailed research findings on specific transformations at the aromatic ring of this compound are not extensively reported in publicly available literature. However, studies on closely related compounds, such as the nitration of 2-methylbenzoic acid following iodination, have shown a lack of high regioselectivity, yielding a mixture of products with the nitro group introduced at different positions. This suggests that similar outcomes could be expected for this compound.

For instance, in a hypothetical nitration reaction, the formation of both 3-nitro-5-iodo-2-methylbenzamide and 4-nitro-5-iodo-2-methylbenzamide, along with potentially other minor isomers, could be anticipated. The separation of such a mixture would likely require careful chromatographic purification.

Given these challenges, a more common synthetic strategy to obtain specifically substituted derivatives of this compound would involve the introduction of the desired substituents onto the aromatic ring of a precursor molecule before the formation of the benzamide or the introduction of the iodo group. This approach allows for greater control over the regioselectivity of the substitution reactions. For example, the iodination of 3-nitro-2-methylbenzoic acid has been reported as a viable route to a precursor for 5-iodo-3-nitro-2-methylbenzamide, demonstrating the utility of introducing substituents at an earlier stage.

Reactivity and Mechanistic Investigations of 5 Iodo 2 Methylbenzamide

Participation in Carbon-Carbon Bond Forming Reactions

The C-I bond in 5-iodo-2-methylbenzamide is a key functional group for engaging in numerous palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for constructing complex molecular architectures. Furthermore, the field of C-H functionalization offers modern strategies where aromatic iodides are pivotal.

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions due to the high reactivity of the C(sp²)-I bond. In these reactions, the palladium catalyst cycles through Pd(0) and Pd(II) oxidation states, facilitating the formation of a new carbon-carbon bond between the aryl iodide and an organometallic coupling partner. libretexts.org The general order of reactivity for aryl halides in these couplings is I > Br > Cl, making aryl iodides like this compound highly preferred substrates. libretexts.orgyoutube.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgsemanticscholar.org The reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. semanticscholar.orgchegg.com The coupling of this compound with an appropriate boronic acid would yield a biaryl-substituted methylbenzamide.

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction is a powerful method for the synthesis of arylalkynes. Copper-free Sonogashira protocols have also been developed to avoid the homocoupling of alkynes (Glaser coupling). wikipedia.orgnih.gov The reaction with this compound would introduce an alkynyl substituent at the 5-position.

Stille Coupling: The Stille reaction couples the aryl iodide with an organotin reagent (organostannane). organic-chemistry.orgwikipedia.org A key advantage of the Stille coupling is the stability and inertness of organostannanes to many reaction conditions, allowing for a wide range of functional groups to be present in both coupling partners. organic-chemistry.orgwikipedia.org However, a significant drawback is the toxicity of the organotin compounds. organic-chemistry.orgyoutube.com

Below is a table summarizing typical conditions for these cross-coupling reactions involving aryl iodides.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent |

| Suzuki-Miyaura | Boronic Acid/Ester | Pd(0) complex (e.g., Pd(PPh₃)₄) | Carbonate, Phosphate | Toluene, Dioxane, Water |

| Sonogashira | Terminal Alkyne | Pd(0) complex, Cu(I) salt (e.g., CuI) | Amine (e.g., Et₃N, Piperidine) | THF, DMF |

| Stille | Organostannane | Pd(0) complex (e.g., Pd(PPh₃)₄) | (Often not required) | Toluene, THF, DMF |

C-H functionalization has emerged as a powerful strategy in organic synthesis, aiming to form C-C or C-heteroatom bonds by direct transformation of ubiquitous C-H bonds, thus improving atom economy. nih.govrsc.orgresearchgate.net Aromatic iodides can play a dual role in this field.

Firstly, the benzamide (B126) moiety in this compound can act as a directing group to facilitate the functionalization of C-H bonds at other positions on the aromatic ring. For example, transition-metal-catalyzed reactions can selectively activate the ortho C-H bond relative to the amide directing group. rsc.org

Secondly, aryl iodides themselves can be used as reagents in certain C-H activation reactions. For instance, palladium-catalyzed C-H iodination of arenes can occur using specific aryl iodides as the iodine source in a formal metathesis reaction. chinesechemsoc.org While this compound itself is not a typical iodinating agent, this illustrates the diverse reactivity patterns of aryl iodides. In other contexts, aryl iodides are employed as arylating reagents in transition-metal-catalyzed C-H activation, where the metal catalyst inserts into a C-H bond of another molecule, followed by reaction with the aryl iodide to form a new C-C bond. researchgate.net

Role in Hypervalent Iodine Chemistry and Organocatalysis

Hypervalent iodine compounds, where the iodine atom is in a higher oxidation state (+3 or +5), are valuable reagents in organic synthesis due to their low toxicity, mild reactivity, and similarity to heavy metal reagents. rsc.orgbeilstein-journals.orgorganic-chemistry.org Aryl iodides are the common precursors for these powerful oxidizing agents. nih.govnih.gov

This compound can serve as a starting material for the synthesis of various hypervalent iodine(III) and iodine(V) reagents. The oxidation of the iodine atom is typically achieved using peroxy acids or other strong oxidants.

Iodine(III) Reagents (λ³-iodanes): Oxidation of this compound with an oxidant like meta-chloroperbenzoic acid (mCPBA) in the presence of acetic acid can yield the corresponding (diacetoxyiodo)arene, PhI(OAc)₂. nih.gov Similarly, reaction with other acids or sources of ligands can produce reagents like diaryliodonium salts ([Ar₂I]⁺X⁻), which are excellent arylating agents. These salts are stable, crystalline solids. jomardpublishing.com

Iodine(V) Reagents (λ⁵-iodanes): Further oxidation of the corresponding iodosylarene (Ar-IO) or direct, more forceful oxidation of the parent aryl iodide can lead to iodine(V) compounds. The most well-known examples are 2-iodoxybenzoic acid (IBX) and the Dess-Martin periodinane (DMP), which are derived from 2-iodobenzoic acid. nih.govresearchgate.net A derivative of this compound could be converted to an analogous IBX-type reagent, which would be a potent and selective oxidant, for example, for the conversion of alcohols to aldehydes and ketones. researchgate.netnsf.gov

A significant advancement in hypervalent iodine chemistry is the development of catalytic systems where the iodoarene is used in substoichiometric amounts. semanticscholar.orgrsc.org In these reactions, a stoichiometric terminal oxidant (e.g., mCPBA or Oxone) is used to continuously regenerate the active hypervalent iodine species in situ from the aryl iodide precursor. nsf.govrsc.org

A hypervalent iodine species derived from this compound could potentially catalyze a range of oxidative transformations. The specific substitution pattern of the aryl ring can influence the reactivity and selectivity of the catalyst. For instance, sterically hindered or electron-rich iodoarenes can lead to highly reactive and selective catalysts for alcohol oxidation. beilstein-journals.org

Below is a table of representative transformations that can be catalyzed by iodoarenes in the presence of a terminal oxidant.

| Transformation | Substrate | Product | Typical Terminal Oxidant |

| Alcohol Oxidation | Primary/Secondary Alcohols | Aldehydes/Ketones | mCPBA, Oxone |

| α-Functionalization | Ketones | α-Tosyloxyketones | mCPBA, p-TsOH |

| Oxidative Amination | Arenes | Arylamines | - |

| Hofmann Rearrangement | Carboxamides | Carbamates | Oxone |

Intramolecular Reactions and Cyclization Pathways

The presence of both a reactive C-I bond and a nucleophilic amide group within the same molecule allows this compound and its derivatives to be excellent precursors for intramolecular cyclization reactions to construct fused heterocyclic ring systems. These reactions are powerful tools for building molecular complexity.

A key strategy involves intramolecular Ullmann-type coupling. In this reaction, the amide nitrogen (following deprotonation by a base) or the amide oxygen can act as an intramolecular nucleophile, displacing the iodine atom with the aid of a copper or palladium catalyst. This leads to the formation of a new ring fused to the benzene (B151609) core.

For example, studies on closely related 2-(5-iodotriazolyl)benzamides have shown that chemoselective cyclization can be directed towards either N-cyclization or O-cyclization depending on the reaction conditions. rsc.org The copper-catalyzed Ullmann coupling favors attack by the amide nitrogen to form triazole-fused quinazolinones. rsc.org In contrast, base-mediated cyclization without a copper catalyst can lead to attack by the amide oxygen, forming cyclic imidates. rsc.org By analogy, derivatives of this compound could be envisioned to undergo similar intramolecular cyclizations to generate various heterocyclic structures, which are prevalent motifs in pharmaceuticals and materials science. The Stille reaction can also be employed in an intramolecular fashion to form macrocycles. researchgate.net

Radical Cyclization Studies and Regioselectivity

Radical cyclizations are a powerful tool in organic synthesis for the formation of cyclic compounds. The regioselectivity of these reactions—specifically the competition between 5-exo and 6-endo cyclization pathways—is a subject of detailed investigation. Studies on N-vinylic 2-iodobenzamides, which are structurally related to this compound, have been particularly informative.

In tributyltin hydride (Bu3SnH)-mediated aryl radical cyclizations, the initial step involves the formation of an aryl radical at the position of the carbon-iodine bond. This radical can then attack a pendant N-vinyl group. The outcome of this intramolecular attack is dictated by a combination of kinetic and thermodynamic factors. Generally, 5-exo cyclization is kinetically favored due to the lower activation energy associated with its transition state compared to the 6-endo pathway. nih.gov

However, research by Ishibashi et al. on various N-vinylic 2-iodobenzamides demonstrated that the substitution pattern on the vinylic group plays a crucial role in determining the final product. researchgate.netresearchgate.net

Exclusive 5-exo Cyclization: When the vinylic carbon atom alpha to the nitrogen is unsubstituted or carries a simple alkyl group, the reaction yields exclusively the 5-exo cyclization products. researchgate.net This pathway leads to the formation of five-membered lactams.

Predominant 6-endo Cyclization via Rearrangement: In contrast, when the vinylic carbon alpha to the nitrogen bears a phenyl substituent, the major products are those of a formal 6-endo cyclization. researchgate.net Mechanistic experiments, including variations in the concentration of Bu3SnH, revealed that these 6-endo products are not formed directly. Instead, the reaction proceeds through an initial, reversible 5-exo cyclization to form a primary radical intermediate. This intermediate then undergoes a rapid neophyl-type rearrangement to a more stable secondary benzylic radical, which is subsequently trapped to give the six-membered ring product. researchgate.netrsc.org At very low concentrations of the hydrogen atom donor (Bu3SnH), the rearrangement becomes the dominant pathway. rsc.org

The control of regioselectivity can be influenced by the rate of hydrogen atom transfer (HAT). A rapid HAT agent can trap the initial 5-exo radical intermediate before it has a chance to rearrange, leading to the kinetic product. Conversely, a slower HAT rate allows time for the thermodynamically driven neophyl rearrangement to occur, resulting in the formal 6-endo product. nih.govacs.org

| Substrate Type | Reaction Conditions | Primary Pathway | Observed Product(s) | Reference |

|---|---|---|---|---|

| N-vinylic 2-iodobenzamides (unsubstituted α-carbon) | Bu3SnH, AIBN, Toluene, reflux | Kinetic 5-exo cyclization | Exclusively 5-membered lactam | researchgate.net |

| N-vinylic 2-iodobenzamides (phenyl-substituted α-carbon) | Bu3SnH (slow addition), AIBN, Toluene, reflux | 5-exo cyclization followed by neophyl rearrangement | Predominantly 6-membered lactam | researchgate.netresearchgate.net |

Neighboring Group Participation in Reaction Mechanisms

Neighboring group participation (NGP), or anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons from an atom or with electrons in a sigma or pi bond within the same molecule. This participation can significantly increase reaction rates and influence stereochemistry. In molecules like this compound, the benzamide functional group itself contains heteroatoms (nitrogen and oxygen) with lone pairs of electrons that could potentially act as internal nucleophiles.

The effectiveness of NGP is dependent on several factors:

Proximity: The participating group must be positioned to allow for the formation of a low-strain cyclic intermediate, typically a 3, 5, or 6-membered ring.

Nucleophilicity: The neighboring group must be sufficiently nucleophilic to compete with external nucleophiles.

Ring Strain: The stability of the resulting cyclic intermediate plays a crucial role; for example, the formation of a five-membered ring is often more favorable than a highly strained three-membered ring.

For the benzamide group, either the oxygen or nitrogen could participate, leading to different types of cyclic intermediates (e.g., an oxazolinium or a dihydroisoquinolinone-type structure). Such participation would be expected to enhance the rate of substitution reactions compared to analogous compounds lacking the participating amide group.

Elucidation of Reaction Mechanisms

Kinetic Studies of Reactions Involving this compound

Kinetic studies are fundamental to elucidating reaction mechanisms by providing information about the rates of chemical reactions and the factors that influence them. For reactions involving this compound, such as the radical cyclizations previously discussed, kinetic analysis can help identify the rate-determining step and validate proposed mechanistic pathways.

In the context of Bu3SnH-mediated radical reactions, the rate of the reaction can be dependent on the concentrations of the radical initiator (e.g., AIBN), the tin hydride, and the aryl iodide substrate. For example, the competition between the direct reduction of the uncyclized aryl radical and its intramolecular cyclization is highly dependent on the concentration of Bu3SnH. At high concentrations of Bu3SnH, the hydrogen atom transfer to the initial aryl radical can be very fast, leading to a simple reduction product and diminishing the yield of the cyclized product. scielo.br

Conversely, conducting the reaction under high dilution and with slow addition of the tin hydride minimizes this direct reduction pathway, favoring the desired cyclization. Kinetic experiments that vary the concentration of Bu3SnH and measure the ratio of cyclized to reduced products can therefore provide quantitative insight into the relative rates of these competing steps. Such studies confirmed that the formation of 6-endo products in certain 2-iodobenzamide cyclizations was the result of a rearrangement following an initial 5-exo cyclization, as the product ratio was sensitive to the hydride concentration. rsc.org

Identification of Reaction Intermediates

The direct detection and characterization of transient intermediates are crucial for the definitive elucidation of a reaction mechanism. In the reactions of this compound, several types of reactive intermediates can be postulated and investigated.

Aryl and Alkyl Radicals: In the radical cyclization reactions, the primary intermediate is the aryl radical formed by the homolytic cleavage of the C-I bond. scielo.br Following the initial 5-exo cyclization, a new primary alkyl radical intermediate is generated. researchgate.net In cases where a phenyl group is present on the vinyl moiety, this primary radical can undergo a neophyl rearrangement to form a more stable secondary benzylic radical. researchgate.net The existence of these radical intermediates is often inferred from the final product structures and the outcomes of radical trapping experiments. For instance, the dependence of the product distribution on the concentration of a radical trapping agent like Bu3SnH provides strong evidence for the intermediacy of these radical species. rsc.org

Modern analytical techniques, particularly mass spectrometry (MS), have become invaluable for identifying reactive intermediates. Electrospray ionization mass spectrometry (ESI-MS) is especially sensitive for detecting charged intermediates that may be present in low concentrations in a reaction mixture. While radical intermediates are neutral, they can sometimes be detected after ionization or by observing their immediate products in the gas phase.

Structural Elucidation and Advanced Spectroscopic Characterization

Single-Crystal X-ray Crystallography for Solid-State Structure Determination

To date, a single-crystal X-ray structure for 5-Iodo-2-methylbenzamide has not been deposited in the Cambridge Structural Database (CSD). Consequently, a detailed analysis of its specific molecular conformation, torsion angles, intermolecular interactions, and crystal packing in the solid state cannot be definitively provided. However, insights can be drawn from the crystallographic data of closely related structures, which can offer a predictive glimpse into the likely structural motifs.

Based on analogous structures, the benzamide (B126) moiety is expected to exhibit a degree of twisting between the plane of the aromatic ring and the amide group. This torsion is influenced by the steric hindrance introduced by the ortho-methyl group and the electronic effects of the iodo substituent. The key torsion angle would be that defined by the atoms of the C(aromatic)-C(carbonyl)-N-H sequence.

In the solid state, benzamide derivatives typically form robust hydrogen-bonding networks. For this compound, it is anticipated that the amide N-H group would act as a hydrogen bond donor, while the carbonyl oxygen would serve as an acceptor, leading to the formation of intermolecular N-H···O hydrogen bonds. These interactions are fundamental to the assembly of molecules in the crystal lattice.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for the unambiguous assignment of the chemical structure of this compound in solution.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the methyl protons.

The methyl protons (CH₃) would likely appear as a singlet in the upfield region, typically around δ 2.2-2.5 ppm.

The aromatic protons would present as a more complex pattern in the downfield region (δ 7.0-8.0 ppm). The proton ortho to the methyl group and meta to the iodine would likely be a doublet. The proton meta to the methyl group and ortho to the iodine would also be a doublet, and the proton para to the methyl group and ortho to the iodine would be a doublet of doublets, showing coupling to the other two aromatic protons.

The amide protons (NH₂) would appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration, typically in the range of δ 5.5-8.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum would provide information on each unique carbon environment.

The methyl carbon would be found at a characteristic upfield chemical shift (around δ 20-25 ppm).

The aromatic carbons would resonate in the δ 120-150 ppm region. The carbon bearing the iodine atom (C-I) would have a distinct chemical shift, typically at a lower field than the other CH carbons due to the heavy atom effect. The carbon attached to the methyl group would also be identifiable.

The carbonyl carbon (C=O) would be the most downfield signal, expected in the δ 165-175 ppm range.

A summary of predicted chemical shifts is presented in the table below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | 2.2 - 2.5 (s) | 20 - 25 |

| Aromatic CH | 7.0 - 8.0 (m) | 120 - 150 |

| NH₂ | 5.5 - 8.5 (br s) | - |

| C-I | - | ~90-100 |

| C-CONH₂ | - | ~135-145 |

| C=O | - | 165 - 175 |

s = singlet, br s = broad singlet, m = multiplet

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for the definitive assignment of all proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments could provide insights into the through-space proximity of protons, helping to elucidate the preferred conformation of the molecule in solution, particularly the orientation of the amide group relative to the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-resolution mass spectrometry is essential for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can distinguish the target compound from other molecules with the same nominal mass.

The exact mass of this compound (C₈H₈INO) can be calculated as follows:

C: 8 x 12.000000 = 96.000000

H: 8 x 1.007825 = 8.062600

I: 1 x 126.904473 = 126.904473

N: 1 x 14.003074 = 14.003074

O: 1 x 15.994915 = 15.994915

Calculated Exact Mass: 260.965062

An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) very close to this calculated value (typically with an error of less than 5 ppm) would provide strong evidence for the molecular formula C₈H₈INO. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments would further corroborate the proposed structure by showing characteristic losses, such as the loss of the amide group.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing its characteristic vibrational modes. ksu.edu.salibretexts.org For a molecule to be IR active, its vibration must cause a change in the molecular dipole moment. libretexts.org Conversely, a vibration is Raman active if it leads to a change in the polarizability of the molecule. ksu.edu.sa These two methods are often complementary, providing a more complete picture of the molecular structure.

The structure of this compound contains four key components, each with distinct and identifiable vibrational signatures: a primary amide group, a methyl group, a 1,2,4-trisubstituted aromatic ring, and a carbon-iodine bond.

Primary Amide Group Vibrations: The primary amide (-CONH₂) is a richly featured functional group in vibrational spectroscopy. libretexts.org

N-H Stretching: Primary amides exhibit two distinct N-H stretching bands in the region of 3170-3370 cm⁻¹. spectroscopyonline.com These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. In solid-state spectra, hydrogen bonding can broaden these peaks and shift them to lower wavenumbers. spcmc.ac.in

C=O Stretching (Amide I band): A very strong and characteristic absorption, known as the Amide I band, arises from the C=O stretching vibration. acs.org For primary amides, this band typically appears in the 1630-1680 cm⁻¹ range. spectroscopyonline.com Its high intensity in IR spectra is due to the large change in dipole moment associated with the C=O bond stretch.

N-H Bending (Amide II band): The Amide II band, which is a result of the scissoring motion of the -NH₂ group, is observed between 1620 and 1650 cm⁻¹. spectroscopyonline.com This band arises from the interaction between N-H bending and C-N stretching vibrations. spcmc.ac.in

C-N Stretching: The stretching of the C-N bond in primary amides typically appears near 1400 cm⁻¹. spcmc.ac.in

Methyl Group Vibrations: The methyl (-CH₃) group attached to the benzene (B151609) ring also has characteristic vibrational modes. spectroscopyonline.com

C-H Stretching: Asymmetric and symmetric C-H stretching vibrations of the methyl group are expected in the 2870-2980 cm⁻¹ region. spectroscopyonline.comnih.gov

C-H Bending: Asymmetric and symmetric C-H bending (deformation) modes occur around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.

1,2,4-Trisubstituted Benzene Ring Vibrations: The substitution pattern on an aromatic ring significantly influences its vibrational spectrum. spectroscopyonline.com

Aromatic C-H Stretching: The stretching of the C-H bonds on the benzene ring gives rise to bands of weak to medium intensity typically found just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). openstax.orglibretexts.org

Ring C=C Stretching: The stretching vibrations within the aromatic ring itself produce a series of characteristic bands, often of variable intensity, in the 1450-1600 cm⁻¹ region. openstax.orglibretexts.org

C-H Out-of-Plane Bending: Strong absorptions in the "fingerprint" region (below 1000 cm⁻¹) are highly diagnostic of the substitution pattern. For 1,2,4-trisubstituted benzenes, characteristic C-H out-of-plane bending (wagging) vibrations are expected in the 780–900 cm⁻¹ range. openstax.orglibretexts.orgresearchgate.net

Carbon-Iodine Bond Vibration: The vibration of the carbon-iodine (C-I) bond is expected to produce a strong absorption in the far-infrared region of the spectrum, typically between 500 and 600 cm⁻¹. This low frequency is due to the high mass of the iodine atom.

The following tables summarize the predicted key vibrational modes for this compound.

Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Asymmetric & Symmetric N-H Stretch | Primary Amide | 3170 - 3370 | Medium, Broad |

| Aromatic C-H Stretch | Aromatic Ring | 3030 - 3100 | Weak to Medium |

| Asymmetric & Symmetric C-H Stretch | Methyl Group | 2870 - 2980 | Medium |

| C=O Stretch (Amide I) | Primary Amide | 1630 - 1680 | Strong |

| N-H Bend (Amide II) | Primary Amide | 1620 - 1650 | Medium to Strong |

| Aromatic C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium, Multiple Bands |

| Asymmetric C-H Bend | Methyl Group | ~1460 | Medium |

| C-N Stretch | Primary Amide | ~1400 | Medium |

| Symmetric C-H Bend | Methyl Group | ~1375 | Medium |

| Aromatic C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Ring | 780 - 900 | Strong |

Predicted Raman Active Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Aromatic Ring | 3030 - 3100 | Strong |

| Asymmetric & Symmetric C-H Stretch | Methyl Group | 2870 - 2980 | Strong |

| C=O Stretch (Amide I) | Primary Amide | 1630 - 1680 | Medium |

| Aromatic C=C Stretch | Aromatic Ring | 1450 - 1600 | Strong, Multiple Bands |

Electronic Absorption and Fluorescence Spectroscopy

Electronic spectroscopy, which includes UV-Visible absorption and fluorescence techniques, provides information about the electronic transitions within a molecule.

Electronic Absorption (UV-Vis) Spectroscopy: Aromatic compounds like benzamides are known to absorb ultraviolet light due to π→π* electronic transitions within the benzene ring and the conjugated amide group. openstax.orgresearchgate.net Generally, aromatic compounds display a strong absorption band near 205 nm and a less intense, more structured band in the 255-275 nm range. openstax.orglibretexts.org The presence of substituents on the benzene ring can cause shifts in the position (bathochromic or hypsochromic shifts) and intensity (hyperchromic or hypochromic effects) of these absorption bands.

For this compound, the presence of the iodine atom, a halogen, is expected to cause a red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted benzamide due to the "heavy atom effect" and electronic interactions. researchgate.net Studies on other halogenated benzamides have shown shifts into the long-wavelength region. researchgate.net

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. Many substituted benzamides are known to be fluorescent. rsc.org The fluorescence properties are highly dependent on the molecular structure and the local environment, such as the solvent and pH. rsc.org Research on various substituted benzamides has shown that they can exhibit fluorescence, with emission maxima often influenced by intramolecular hydrogen bonding and the electronic nature of the substituents. rsc.org While specific fluorescence data for this compound is not readily available, it is plausible that it or its derivatives could exhibit fluorescence. The introduction of an iodine atom could potentially influence the fluorescence quantum yield, possibly quenching fluorescence through the heavy-atom effect, which promotes intersystem crossing to the triplet state. gustavus.edu However, without experimental data, any discussion of its specific emissive properties remains speculative.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and predicting the reactivity of 5-Iodo-2-methylbenzamide. DFT methods provide a balance between computational cost and accuracy, making them a popular choice for studying molecules of this size.

By solving the Kohn-Sham equations, DFT can determine the electron density of the molecule, from which a wealth of information can be derived. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally suggests higher reactivity. scispace.com

Furthermore, DFT calculations can be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the amide group, indicating these as sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the amide group.

These calculations provide a theoretical framework for understanding and predicting how this compound will interact with other molecules, guiding synthetic efforts and mechanistic studies.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound Note: The values in this table are hypothetical and for illustrative purposes only.

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

| Electron Affinity | 1.8 eV |

Molecular Modeling and Conformational Landscape Analysis

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Molecular modeling techniques, such as molecular mechanics and molecular dynamics, are employed to explore the conformational landscape of this compound.

Conformational analysis aims to identify the stable arrangements of atoms in the molecule (conformers) and the energy barriers between them. For this compound, key conformational degrees of freedom include the rotation around the C-C bond connecting the phenyl ring and the carbonyl group, and the rotation around the C-N bond of the amide group.

By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. Molecular dynamics simulations can provide further insights by simulating the movement of the atoms over time, revealing the dynamic behavior of the molecule and the accessibility of different conformations at a given temperature. The most active compounds often adopt a similar, consistent conformation. nih.gov

Understanding the preferred conformation of this compound is crucial for predicting its interaction with biological targets, as the shape of the molecule will determine how well it fits into a receptor's binding site.

Table 2: Hypothetical Relative Energies of this compound Conformers Note: The values in this table are hypothetical and for illustrative purposes only.

| Conformer | Dihedral Angle (C-C-C=O) | Dihedral Angle (O=C-N-H) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | 30° | 180° | 0.0 |

| 2 | -30° | 180° | 0.2 |

| 3 | 150° | 0° | 2.5 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can be a powerful tool for predicting various spectroscopic parameters of this compound, which can then be compared with experimental data to validate both the computational model and the experimental structure determination.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These theoretical chemical shifts can be correlated with the experimental NMR spectrum to aid in the assignment of peaks to specific atoms within the molecule. Discrepancies between the calculated and experimental spectra can point to specific structural features or intermolecular interactions that may not have been fully accounted for in the computational model.

This synergy between computational prediction and experimental measurement provides a robust approach to characterizing the structure of this compound.

Table 3: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data for this compound Note: The values in this table are hypothetical and for illustrative purposes only.

| Spectroscopic Parameter | Calculated Value | Experimental Value |

|---|---|---|

| IR: C=O Stretch | 1685 cm⁻¹ | 1680 cm⁻¹ |

| IR: N-H Stretch (sym) | 3450 cm⁻¹ | 3445 cm⁻¹ |

| IR: N-H Stretch (asym) | 3350 cm⁻¹ | 3340 cm⁻¹ |

| ¹³C NMR: C=O Carbon | 170.2 ppm | 169.8 ppm |

| ¹H NMR: Amide Proton (cis) | 7.8 ppm | 7.6 ppm |

Computational Investigation of Reaction Mechanisms, Transition States, and Energy Barriers

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involving this compound. nih.gov By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathway.

This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes. The energy difference between the reactants and the TS is the activation energy or energy barrier, which determines the reaction rate.

For example, the hydrolysis of this compound could be investigated computationally. Different possible mechanisms, such as acid-catalyzed or base-catalyzed hydrolysis, could be modeled. The transition state structures for each step would be calculated, and the corresponding energy barriers would be determined. The pathway with the lowest energy barrier would be the most favorable.

These computational investigations provide detailed insights into the reaction mechanism at a level of detail that is often inaccessible to experimental methods alone. rsc.org

Table 4: Hypothetical Energy Profile for a Reaction of this compound Note: The values in this table are hypothetical and for illustrative purposes only.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.7 |

| Transition State 2 | +10.8 |

In Silico Screening for Structure-Reactivity Relationships within Benzamide (B126) Derivatives

This compound can be included in in silico screening studies to understand the structure-reactivity relationships within a broader class of benzamide derivatives. By computationally evaluating a library of related compounds, it is possible to identify how different substituents on the benzamide scaffold influence their properties.

Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating calculated molecular descriptors (e.g., electronic properties, steric parameters, and lipophilicity) with experimentally observed activities. derpharmachemica.com These models can then be used to predict the activity of new, unsynthesized benzamide derivatives.

Table 5: Hypothetical Data for a QSAR Study of Benzamide Derivatives Note: The values in this table are hypothetical and for illustrative purposes only.

| Compound | LogP | HOMO (eV) | LUMO (eV) | Predicted Activity (IC₅₀, µM) |

|---|---|---|---|---|

| Benzamide | 1.2 | -6.8 | -0.9 | 50.2 |

| 2-Methylbenzamide (B88809) | 1.7 | -6.7 | -0.8 | 35.8 |

| 5-Iodobenzamide | 2.5 | -6.6 | -1.1 | 15.4 |

| This compound | 3.0 | -6.5 | -1.2 | 8.7 |

Applications As a Chemical Building Block in Advanced Research

Precursor for the Synthesis of Complex Organic Molecules

The dual functionality of 5-iodo-2-methylbenzamide makes it an important starting material for constructing elaborate molecular architectures. Its ability to participate in well-established synthetic transformations allows for its incorporation into a wide range of complex organic structures.

Natural products provide inspiration for the development of new therapeutic agents, and the synthesis of their structural analogs is a key strategy in drug discovery. nih.govrsc.org Creating diverse molecular scaffolds that mimic the core structures of natural products is crucial for exploring structure-activity relationships. nih.gov this compound serves as a valuable starting block in this endeavor. The aryl iodide group is particularly suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, which are powerful tools for building the complex carbon skeletons that form the basis of many natural product scaffolds.

By strategically employing this compound in such coupling reactions, chemists can introduce a variety of substituents at the 5-position, leading to highly functionalized benzamide-containing cores. These cores can be further elaborated through subsequent reactions to generate libraries of compounds with diverse three-dimensional shapes, mirroring the structural complexity found in nature and providing a foundation for medicinal chemistry programs.

The construction of polycyclic and heterocyclic frameworks is fundamental to modern organic synthesis, as these motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. nih.gov this compound is an effective precursor for synthesizing such systems, particularly nitrogen-containing heterocycles.

One important class of heterocycles that can be accessed from benzamide (B126) precursors are isoindolinones, which form the core of various biologically active molecules. researchgate.netrsc.org Palladium-catalyzed reactions, such as C-H activation and olefination, can be used to construct the isoindolinone ring system from benzamide derivatives. nih.govrsc.org The process typically involves an intramolecular cyclization, forming the fused heterocyclic structure. semanticscholar.org

Furthermore, this compound is a key building block for certain classes of enzyme inhibitors, such as Poly(ADP-ribose) polymerase (PARP) inhibitors, which are used in cancer therapy. nih.govnih.gov The synthesis of these complex molecules often relies on coupling reactions where the iodo-substituent is replaced to build the intricate heterocyclic systems required for biological activity. researchgate.net

Below is a table summarizing representative coupling reactions that utilize aryl iodides like this compound to form complex cyclic systems.

| Reaction Name | Catalyst/Reagents | Bond Formed | Resulting Structure Type |

| Suzuki-Miyaura Coupling | Pd catalyst, Base, Boronic acid/ester | C(sp²)–C(sp²) | Biaryl systems, Heterocyclic cores |

| Heck-Mizoroki Reaction | Pd catalyst, Base, Alkene | C(sp²)–C(sp²) | Substituted alkenes, Intramolecular rings |

| Sonogashira Coupling | Pd/Cu catalysts, Base, Terminal alkyne | C(sp²)–C(sp) | Aryl alkynes, Heterocyclic precursors |

| Buchwald-Hartwig Amination | Pd catalyst, Base, Amine | C(sp²)–N | Aryl amines, Nitrogen heterocycles |

Utility in Ligand Design and Development for Catalysis

Homogeneous catalysis relies on the use of metal complexes where the reactivity and selectivity are controlled by organic molecules known as ligands. nih.govmdpi.com The design and synthesis of new ligands are critical for advancing catalytic methods. nih.gov this compound possesses structural features that make it a promising scaffold for creating novel ligands.

Phosphorus- and nitrogen-containing ligands are among the most widely used in transition-metal catalysis. researchgate.net A common strategy in ligand design is to create chelating molecules that contain two or more donor atoms capable of binding to a metal center. The structure of this compound provides a platform to build such ligands. The benzamide group itself can offer a coordination site through its oxygen or nitrogen atoms. The true synthetic utility, however, comes from the aryl iodide, which can be readily converted into other coordinating groups. For example, a palladium-catalyzed cross-coupling reaction could be used to introduce a phosphine, pyridine, or oxazoline (B21484) group at the 5-position. mdpi.comresearchgate.net This would result in a bidentate P,N or N,N ligand, where the 2-methylbenzamide (B88809) and the newly introduced group can bind cooperatively to a metal center, influencing its catalytic properties. This modular approach allows for the systematic tuning of the ligand's electronic and steric properties to optimize catalyst performance. nih.gov

Research on Advanced Functional Materials and Chemical Probes

The unique properties of this compound also make it a valuable precursor for the development of specialized materials and chemical probes for research applications.

Radioiodinated molecules are essential tools in biomedical research and diagnostic imaging. nih.gov Benzamide derivatives, in particular, have been synthesized and evaluated as imaging agents for targets like melanoma and dopamine (B1211576) D2 receptors. researchgate.netkoreascience.krnih.gov The synthesis of these agents often starts with a non-radioactive, iodinated precursor. This compound is an ideal candidate for such a role.

The presence of a stable iodine-127 atom allows for the full chemical synthesis and characterization of the desired molecule. Subsequently, this "cold" iodine can be replaced with a radioactive isotope, such as iodine-123, iodine-125, or iodine-131, to produce the final radiotracer. researchgate.netnih.gov This radioiodination can be achieved through several methods, with two common approaches being:

Isotopic Exchange: The non-radioactive compound is treated with a source of radioactive iodide (e.g., Na[¹²³I]). Under heating and often with a copper catalyst, the iodine-127 atom is exchanged for a radioactive iodine isotope.

Destannylation: A precursor is first synthesized where the iodine atom is replaced with a trialkylstannyl group (e.g., -Sn(CH₃)₃). This organotin compound is then reacted with a source of electrophilic radioiodine, which cleanly displaces the stannyl (B1234572) group to install the radioisotope with high specificity. acs.org

These synthetic methods provide reliable pathways to radiolabeled benzamides for research in imaging and pharmacology, focusing solely on the chemical preparation rather than clinical application. acs.org

| Radioiodination Method | Precursor Type | Typical Reagents | Key Advantage |

| Isotopic Exchange | Aryl Iodide (¹²⁷I) | Na[I], Copper salt, Heat | Straightforward, uses direct analog of final product |

| Iododestannylation | Aryl Stannane | Na[I], Oxidizing agent (e.g., Chloramine-T) | High specific activity, mild conditions |

| Iododeboronation | Aryl Boronic Acid | Na[*I], Oxidizing agent | Avoids toxic tin byproducts |

Polymeric materials are central to many areas of advanced research, including drug delivery, separation science, and catalysis. nih.govutwente.nlnih.gov Functionalizing polymers with specific chemical moieties allows for the tailoring of their properties. This compound can be used as a monomer or a functionalizing agent to create novel polymeric structures.

The aryl iodide functionality is a key reactive handle for polymerization. For instance, it can participate in palladium-catalyzed polycondensation reactions, such as Suzuki polymerization, with difunctional boronic esters to form a conjugated polymer backbone. Alternatively, it can be used to modify existing polymers. A polymer bearing reactive sites can be functionalized with this compound to introduce the iodobenzamide unit as a pendant group.

A more advanced application involves using the iodine atom in controlled radical polymerization techniques. In certain methods, an aryl iodide can act as an initiator or a chain transfer agent, allowing for the synthesis of polymers with well-defined molecular weights and architectures. nih.govsciprofiles.com The resulting iodine-functionalized polymers can be used in materials science research or serve as platforms for further modification, where the iodine atom acts as a point of attachment for other molecules, such as fluorescent dyes or bioactive compounds. rsc.org

Exploration in Supramolecular Chemistry and Crystal Engineering

This compound is a molecule of significant interest in the fields of supramolecular chemistry and crystal engineering. Its utility in these areas stems from the presence of specific functional groups that can direct the assembly of molecules into well-defined, three-dimensional architectures. The interplay of these functional groups, primarily the iodine atom and the amide moiety, allows for the formation of predictable and robust intermolecular interactions, which are the cornerstone of designing crystalline materials with desired properties.

The primary non-covalent interactions that govern the self-assembly of this compound in the solid state are halogen bonding and hydrogen bonding. The iodine atom, due to a phenomenon known as the "σ-hole," possesses a region of positive electrostatic potential on its outermost surface, opposite to the C-I covalent bond. ijres.org This electropositive region can interact favorably with electron-rich atoms, such as oxygen or nitrogen, in a highly directional manner. This interaction is termed a halogen bond and is a powerful tool in crystal engineering for controlling molecular packing. oup.com The strength of these bonds generally increases with the polarizability of the halogen atom, making iodine an excellent halogen bond donor. ijres.org

Complementing the halogen bonding is the classical hydrogen bonding capability of the amide group. The amide functional group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This allows for the formation of strong and directional N-H···O=C hydrogen bonds between adjacent molecules. These hydrogen bonds are fundamental to the structure of many organic solids and often lead to the formation of robust tapes or sheets.

The combination of both halogen and hydrogen bonding within the same molecule offers a powerful strategy for constructing complex and predictable supramolecular architectures. The interplay and competition between these two types of interactions can lead to the formation of intricate and often novel crystal packing arrangements. The geometry of the molecule, including the relative positions of the iodo and amide substituents on the benzene (B151609) ring, further influences the possible modes of self-assembly.

Research in this area focuses on co-crystallization studies, where this compound is combined with other molecules (co-formers) that can participate in halogen or hydrogen bonding. By carefully selecting co-formers, it is possible to systematically modify the resulting crystal structure and, consequently, the material's physical properties, such as melting point, solubility, and stability.

The table below provides typical geometric parameters for the types of intermolecular interactions that are central to the crystal engineering of this compound, based on studies of similar molecular systems. mdpi.com

| Interaction Type | Donor-Acceptor Atoms | Typical Distance (Å) | Typical Angle (°) |

| Halogen Bond | C–I···O | 2.8 - 3.5 | 160 - 180 |

| Hydrogen Bond | N–H···O | 2.7 - 3.2 | 150 - 180 |

Future Research Directions and Emerging Trends

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways in organic chemistry. For iodinated aromatic compounds like 5-iodo-2-methylbenzamide, a primary focus is the development of synthetic methods that are both environmentally benign and efficient in their use of atoms.

Key Research Objectives:

Catalytic Iodination: Designing novel catalysts that can efficiently introduce iodine into the benzamide (B126) scaffold using safer and more sustainable iodine sources.

Waste Valorization: Developing one-pot or tandem reactions where byproducts from the iodination step are utilized in subsequent transformations.

Solvent Minimization: Exploring solvent-free reaction conditions or the use of greener solvents to reduce the environmental impact of the synthesis.

Exploration of Novel Reactivity Modes and Catalytic Cycles for the Iodine Substituent

The iodine substituent in this compound is not merely a static feature of the molecule; it is a versatile functional group that can participate in a wide array of chemical transformations. Future research will undoubtedly focus on uncovering and harnessing novel reactivity modes of the carbon-iodine bond.

Aryl iodides are well-established precursors in a multitude of cross-coupling reactions, and the development of new catalytic cycles that expand the scope and efficiency of these transformations is an ongoing area of research. nih.govfiveable.me This includes the design of novel ligands and catalyst systems that can operate under milder conditions and with a broader substrate scope.

Beyond traditional cross-coupling, the unique properties of the iodine atom, such as its ability to act as a good leaving group and its capacity to form hypervalent species, open up possibilities for novel reaction pathways. fiveable.me For example, iodine-mediated intramolecular cyclizations could be employed to construct complex heterocyclic structures from appropriately substituted this compound derivatives. organic-chemistry.org Furthermore, the development of catalytic C-H iodination via metathesis using aryl iodides presents a novel and attractive strategy for generating sophisticated aryl iodides. chinesechemsoc.org

Emerging Research Areas:

Photoredox Catalysis: Utilizing visible light to initiate novel transformations of the C-I bond, enabling access to previously inaccessible reaction pathways.

Hypervalent Iodine Chemistry: Exploring the in situ generation and reactivity of hypervalent iodine species derived from this compound to mediate unique oxidative transformations.

Dual Catalysis: Combining transition metal catalysis with other catalytic modes, such as organocatalysis or biocatalysis, to achieve novel and selective functionalizations of the iodinated scaffold.

Integration with Flow Chemistry and Automated Synthesis for High-Throughput Research

The integration of continuous flow chemistry and automated synthesis platforms is set to revolutionize the way chemical research and development is conducted. wikipedia.orgnih.gov For the study of this compound and its derivatives, these technologies offer the potential for rapid reaction optimization, library synthesis, and process scale-up. researchgate.net

Flow chemistry, with its inherent advantages of precise control over reaction parameters, enhanced heat and mass transfer, and improved safety, is particularly well-suited for many of the reactions used to synthesize and functionalize iodinated aromatic compounds. rsc.orgamt.uk For example, hazardous or highly exothermic halogenation reactions can be performed more safely and with greater control in a continuous flow reactor. rsc.org

Automated synthesis platforms, which can perform multiple reactions in parallel with minimal human intervention, will be instrumental in accelerating the discovery of new this compound derivatives with desired properties. mit.eduacm.org By systematically varying substituents and reaction conditions, these systems can rapidly generate large libraries of compounds for biological screening or materials science applications.

Future Applications and Benefits:

Rapid Reaction Optimization: Flow reactors can be used to quickly screen a wide range of reaction conditions (temperature, pressure, catalyst loading) to identify the optimal parameters for a given transformation.

On-Demand Synthesis: Automated systems can enable the on-demand synthesis of specific this compound derivatives, eliminating the need for long-term storage of large compound collections.

Process Intensification: Flow chemistry can facilitate the seamless transition from laboratory-scale synthesis to larger-scale production, accelerating the development of new materials and pharmaceuticals. jst.org.in

Advanced Computational Design and Optimization of this compound Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. mdpi.com For this compound, these in silico methods offer a powerful approach to rationally design and optimize derivatives with tailored properties.

Techniques such as quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling can be used to identify the key structural features that are responsible for the biological activity of a series of compounds. nih.govnih.gov This information can then be used to guide the design of new derivatives with improved potency and selectivity. nih.gov

Molecular docking simulations can provide insights into how this compound derivatives interact with their biological targets at the atomic level. mdpi.commdpi.com This understanding can be used to design molecules that form more favorable interactions with the target, leading to enhanced biological activity. mdpi.com

Key Computational Approaches:

Virtual Screening: Using computational models to screen large virtual libraries of compounds to identify those that are most likely to have the desired activity.

De Novo Design: Employing algorithms to design novel molecular structures that are predicted to have specific properties.

ADMET Prediction: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates, helping to identify potential liabilities early in the discovery process.

Interdisciplinary Research with Materials Science and Chemical Biology for New Tool Development

The unique properties of the iodine atom, including its size, polarizability, and ability to participate in halogen bonding, make this compound an attractive scaffold for the development of new tools and materials through interdisciplinary research. researcherinfo.netnih.govresearchgate.net

In materials science, the incorporation of iodinated benzamides into polymers or other materials could lead to the development of novel materials with interesting optical, electronic, or self-assembly properties. researchgate.net The heavy iodine atom can also be exploited for applications in X-ray crystallography and as a contrast agent in imaging.